molecular formula C18H23NO.HCl B1662260 Bifemelane hydrochloride CAS No. 62232-46-6

Bifemelane hydrochloride

Numéro de catalogue B1662260
Numéro CAS: 62232-46-6
Poids moléculaire: 305.8 g/mol
Clé InChI: MEAHDXWXNNDSAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bifemelane hydrochloride, also known as 4-(O-benzylphenoxy)-N-methylbutylamine, is an antidepressant and cerebral activator . It is widely used in the treatment of cerebral infarction patients with depressive symptoms and senile dementia in Japan . It also is useful in the treatment of glaucoma .


Molecular Structure Analysis

The molecular formula of Bifemelane hydrochloride is C18H24ClNO . Its average mass is 305.842 Da and its monoisotopic mass is 305.154633 Da . The structure of Bifemelane hydrochloride was revealed for the first time using microcrystal electron diffraction .


Chemical Reactions Analysis

Bifemelane hydrochloride acts as a monoamine oxidase inhibitor (MAOI) of both isoenzymes . It exhibits competitive (reversible) inhibition of MAO-A and non-competitive (irreversible) inhibition of MAO-B . It also acts (weakly) as a norepinephrine reuptake inhibitor .

Applications De Recherche Scientifique

Bifemelane Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Neuroprotection Against Ischemic Damage: Bifemelane hydrochloride has been reported to protect neural tissues against ischemic damage, which is damage caused by a lack of blood supply and oxygen to the brain. Studies have shown that bifemelane can be effective in reducing the impact of ischemic events on neural tissues, potentially offering therapeutic benefits for conditions such as stroke or transient ischemic attacks (TIAs) .

Age-Related Neurodegeneration: This compound also shows promise in combating age-related neurodegenerative diseases. Its neuroprotective properties may help in slowing down the progression of diseases like Alzheimer’s and Parkinson’s by protecting neurons from degenerative processes .

Antioxidant Effects: Bifemelane hydrochloride has demonstrated antioxidant effects, particularly in protecting against cytotoxicity induced by hydrogen peroxide (H2O2) in cultured rat neuroblastoma cell lines. This suggests its potential application in research focused on oxidative stress-related cellular damage .

Emotional Disturbances in Cerebrovascular Disease: Clinically, bifemelane is used to reduce apathy and other emotional disturbances in patients with cerebrovascular disease. It affects monoaminergic neurotransmitters and their metabolites, which are often disrupted during ischemia, indicating its potential application in neuropsychiatric research related to cerebrovascular conditions .

Visual Field Improvement in Glaucoma: Research has also explored the use of bifemelane hydrochloride in improving and maintaining the visual field of patients with glaucoma. This suggests its application in ophthalmological research, particularly focusing on neuroprotective strategies for eye diseases .

Mécanisme D'action

Target of Action

Bifemelane hydrochloride primarily targets Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mode of Action

Bifemelane hydrochloride acts as a competitive (reversible) inhibitor of MAO-A and a non-competitive (irreversible) inhibitor of MAO-B . This means it binds to these enzymes and reduces their activity, leading to an increase in the levels of monoamine neurotransmitters. Additionally, it also acts weakly as a norepinephrine reuptake inhibitor , further contributing to increased levels of norepinephrine in the synaptic cleft.

Biochemical Pathways

By inhibiting MAO-A and MAO-B, bifemelane hydrochloride affects the metabolic pathways of monoamine neurotransmitters. This results in increased levels of these neurotransmitters in the brain, which can enhance neural communication and potentially improve symptoms of certain neurological conditions .

Result of Action

The inhibition of MAO-A and MAO-B by bifemelane hydrochloride leads to increased levels of monoamine neurotransmitters in the brain. This can have various effects at the molecular and cellular level, potentially improving neural communication and alleviating symptoms of certain neurological conditions .

Action Environment

The action, efficacy, and stability of bifemelane hydrochloride can be influenced by various environmental factors. These can include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions ), and individual differences in drug metabolism.

Safety and Hazards

Bifemelane hydrochloride should be handled with care to avoid inhalation, contact with skin or eyes, and ingestion . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of accidental exposure, appropriate first aid measures should be taken .

Orientations Futures

Bifemelane hydrochloride has been reported to protect neural tissues against ischemic damage and age-related neurodegeneration . It has also been found to have a protective effect against hydrogen peroxide cytotoxicity partly due to its anti-oxidative properties . These findings suggest potential future directions for the use of Bifemelane hydrochloride in treating various neurological conditions.

Propriétés

IUPAC Name

4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHDXWXNNDSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977808
Record name 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bifemelane hydrochloride

CAS RN

62232-46-6, 90293-01-9
Record name 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62232-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIFEMELANE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bifemelane hydrochloride
Reactant of Route 2
Reactant of Route 2
Bifemelane hydrochloride
Reactant of Route 3
Reactant of Route 3
Bifemelane hydrochloride
Reactant of Route 4
Bifemelane hydrochloride
Reactant of Route 5
Reactant of Route 5
Bifemelane hydrochloride
Reactant of Route 6
Reactant of Route 6
Bifemelane hydrochloride

Q & A

Q1: What is the primary mechanism of action of Bifemelane hydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Bifemelane hydrochloride exerts its effects primarily through modulating cholinergic neurotransmission. [, ] This is supported by studies demonstrating its ability to increase acetylcholine (ACh) release from cortical and hippocampal slices in rats, an effect potentially mediated by monoaminergic neurons. []

Q2: Does Bifemelane hydrochloride have any impact on other neurotransmitter systems?

A2: Yes, Bifemelane hydrochloride appears to influence multiple neurotransmitter systems. Studies indicate that it can increase somatostatin receptor binding in aged rat brains, particularly in regions like the frontal cortex, temporal cortex, cingulate cortex, hippocampus, and septal nucleus. [] Additionally, it has been observed to increase plasma neuropeptide Y (NPY) concentrations in patients with cerebral infarction. []

Q3: How does Bifemelane hydrochloride impact cerebral blood flow and metabolism?

A3: Research suggests that Bifemelane hydrochloride can enhance cerebral blood flow (CBF) and cerebral metabolic rate for oxygen (CMRO2). [] Studies using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed increased rCBF and CMRO2 across various brain regions after Bifemelane hydrochloride treatment. [] Animal studies further support this, demonstrating increased cochlear blood flow in guinea pigs treated with Bifemelane hydrochloride. []

Q4: What are the potential downstream effects of Bifemelane hydrochloride's actions on neurotransmission, cerebral blood flow, and metabolism?

A4: The modulation of these systems is thought to contribute to Bifemelane hydrochloride's potential therapeutic benefits in conditions associated with cognitive impairment, such as dementia and cerebrovascular disease. For instance, increased ACh release and enhanced cerebral blood flow could improve cognitive function, while modulation of NPY may have implications for mood and depression. [, , ]

Q5: What is the molecular formula and weight of Bifemelane hydrochloride?

A5: The molecular formula of Bifemelane hydrochloride is C21H28ClNO and its molecular weight is 345.9 g/mol. [, , ]

Q6: Is there spectroscopic data available for Bifemelane hydrochloride?

A6: Yes, spectroscopic data, including IR, 1H NMR, and MS, has been reported in literature describing the synthesis of Bifemelane hydrochloride and its analogs. [, ]

Q7: Are there any studies on the material compatibility and stability of Bifemelane hydrochloride under different conditions?

A7: While detailed studies focusing specifically on material compatibility and stability of Bifemelane hydrochloride haven't been extensively reported in the provided literature, some insights can be derived. For instance, studies investigating its formulation and bioavailability suggest compatibility with certain excipients used in tablet formulations. [] Further research focusing specifically on material compatibility and stability under various conditions would be beneficial.

Q8: How is Bifemelane hydrochloride absorbed and metabolized in the body?

A8: Bifemelane hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [] It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including M-2 (a major metabolite) and M-2 sulfate. [, ]

Q9: Are there any age-related differences in the pharmacokinetics of Bifemelane hydrochloride?

A9: Yes, studies have shown that elderly patients exhibit higher plasma concentrations of Bifemelane hydrochloride and its metabolite M-2 compared to younger individuals after oral administration. [] This is likely due to age-related decreases in hepatic metabolism and renal excretion rates. [, ]

Q10: How is Bifemelane hydrochloride excreted from the body?

A10: Bifemelane hydrochloride and its metabolites are primarily excreted in the urine. [] The excretion rate of M-2 sulfate, a major metabolite, has been reported to be higher than that of other metabolites. []

Q11: What is the elimination half-life of Bifemelane hydrochloride?

A11: The elimination half-life of Bifemelane hydrochloride is prolonged in elderly patients compared to younger individuals. [] This is consistent with the observed age-related differences in its metabolism and excretion.

Q12: What in vitro models have been used to study the effects of Bifemelane hydrochloride?

A12: In vitro studies have utilized various models, including:

  • Rat cortical and hippocampal slices: To assess the effects of Bifemelane hydrochloride on acetylcholine release. [, ]
  • Human neuroblastoma cells (NB-OK-1): To investigate its influence on vasoactive intestinal peptide (VIP) release. []
  • Human origin astrocyte clonal cells (Kings-1): To examine its effects on intracellular calcium levels and ATP release. []

Q13: What in vivo models have been used to investigate the effects of Bifemelane hydrochloride?

A13: In vivo studies have employed various animal models, including:

  • Bilaterally carotid-artery-ligated Mongolian gerbils: To assess its protective effects against cerebral ischemia and its impact on neurotransmitter release. [, ]
  • Rats subjected to transient forebrain ischemia: To evaluate its ability to improve learning and memory impairments and prevent neuronal damage. []
  • Aged rats fed low-calcium diets: To investigate its potential to prevent atherosclerosis. []
  • Rats with high intraocular pressure: To study its protective effects against optic nerve damage. []

Q14: What are the key findings from in vivo studies regarding the potential therapeutic effects of Bifemelane hydrochloride?

A14: In vivo studies suggest that Bifemelane hydrochloride may offer several therapeutic benefits, including:

  • Improvement in learning and memory: Shown to restore passive avoidance response and radial maze performance in rats following transient forebrain ischemia. []
  • Neuroprotection: Demonstrated to prevent neuronal damage in the hippocampus of rats subjected to ischemia. []
  • Prevention of atherosclerosis: Indicated to improve atherosclerosis in aged rats fed low-calcium diets. []
  • Protection against optic nerve damage: Shown to reduce ischemic injury in rat eyes subjected to high intraocular pressure. []

Q15: What is the safety profile of Bifemelane hydrochloride?

A15: While Bifemelane hydrochloride is generally well-tolerated, some side effects have been reported in clinical trials, though they were generally mild and transient. [, , ]

Q16: What analytical methods have been employed to characterize and quantify Bifemelane hydrochloride?

A16: Several analytical techniques have been utilized, including:

  • High-performance liquid chromatography (HPLC): To measure serum concentrations of Bifemelane hydrochloride in pharmacokinetic studies. [, ]
  • Radioimmunoassay: To determine plasma beta-endorphin-like immunoreactivity levels in rats treated with Bifemelane hydrochloride. []
  • Electron microscopy: To investigate axonal counts in the optic nerve of rats treated with Bifemelane hydrochloride following high intraocular pressure. []

Q17: Has Bifemelane hydrochloride demonstrated any anticonvulsant properties?

A17: Yes, Bifemelane hydrochloride has shown anticonvulsant effects in preclinical studies. It significantly suppressed seizure stage and afterdischarge duration in a rat kindling model of epilepsy. [] This effect is thought to be mediated by central noradrenergic systems. []

Q18: Are there any known cases of resistance or cross-resistance associated with Bifemelane hydrochloride?

A18: Specific mechanisms of resistance or cross-resistance to Bifemelane hydrochloride have not been extensively reported in the provided research. Further investigation is needed to determine if any resistance mechanisms might emerge with prolonged use.

Q19: What is the historical context and development timeline of Bifemelane hydrochloride?

A19: Bifemelane hydrochloride was first synthesized in the late 20th century and was subsequently investigated for its potential therapeutic applications in various neurological and cognitive disorders. It gained approval for clinical use in Japan and has been primarily utilized in the treatment of cerebrovascular dementia and other related conditions. [, ]

Q20: Are there any known alternatives or substitutes for Bifemelane hydrochloride?

A20: While Bifemelane hydrochloride possesses a unique pharmacological profile, other drugs with potential nootropic or neuroprotective properties have been investigated as potential alternatives or adjunctive therapies in managing cognitive impairment. These include drugs like piracetam, idebenone, and Cahopantenate, although their specific mechanisms of action and efficacy profiles may differ. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.